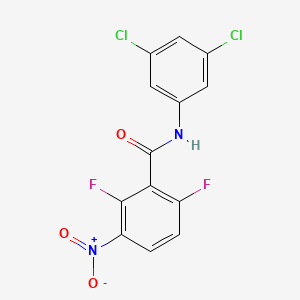

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" is not directly studied in the provided papers. However, similar compounds with nitrobenzamide structures have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, compounds with chloro and nitro substituents on the benzamide ring have been synthesized and their structures determined by X-ray diffraction, showing various molecular conformations and hydrogen bonding patterns .

Synthesis Analysis

The synthesis of related nitrobenzamide compounds typically involves multi-step reactions, starting with the appropriate benzamide precursors and introducing various substituents through nucleophilic substitution or other chemical transformations. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involved refluxing with thionyl chloride and treatment with 2-methyl benzoic acid . Similar synthetic strategies could be applied to synthesize "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide," albeit with the necessary adjustments to incorporate the specific fluoro and nitro substituents.

Molecular Structure Analysis

The molecular structures of nitrobenzamide derivatives are characterized by their crystalline forms, often stabilized by hydrogen bonding and other non-covalent interactions. For instance, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was stabilized by N–H⋯O hydrogen bonds . The dihedral angles between aromatic rings and the orientation of nitro groups are also key features, as seen in the structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide . These structural analyses are crucial for understanding the reactivity and interaction potential of "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide."

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide compounds can be influenced by the presence of nitro groups, which can undergo reduction reactions. For example, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction of its nitro groups . Such reactivity suggests that the nitro group in "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" could also be a site for chemical transformations, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are closely related to their molecular structures. The presence of halogen substituents, such as chloro and fluoro groups, can influence the compound's lipophilicity, electronic properties, and intermolecular interactions. The crystal packing, hydrogen bonding, and pi-pi interactions observed in the structures of similar compounds provide valuable information on the solid-state properties and could inform the expected behavior of "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" in various environments.

科学的研究の応用

Synthesis and Characterization

- The compound N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide has been synthesized and characterized in various studies. For instance, Saeed et al. (2010) synthesized a similar compound, N-(2,4-dichlorophenyl)-2-nitrobenzamide, providing insights into the structural and elemental composition of such compounds (Saeed et al., 2010).

Crystal Structure Analysis

- The crystal structure of related benzamide compounds has been extensively studied. The work by Saeed et al. (2010) on a structurally similar compound offers valuable information about the crystallographic aspects, such as the dihedral angles and spatial arrangement of the aromatic rings (Saeed et al., 2010).

Molecular Docking and Simulation Studies

- Benzamide derivatives, including those structurally related to N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, have been subject to molecular docking and simulation studies. These studies, like the one by Thakral et al. (2020), investigate the potential biological activities of these compounds, offering insights into their interactions at a molecular level (Thakral et al., 2020).

Antibacterial and Antifungal Properties

- Some benzamide compounds have been evaluated for their antibacterial and antifungal properties. For example, Saeed et al. (2010) studied the antibacterial activity of nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, which suggests a potential avenue of research for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (Saeed et al., 2010).

Potential Anticancer Applications

- The compound has been considered for its potential use in anticancer applications. Studies like the one on HO-221, a structurally related compound, provide insights into the oral absorption and bioavailability challenges of such drugs, which are crucial for their development as anticancer agents (Kondo et al., 1993).

Anticonvulsant Properties

- Research has also been conducted on the anticonvulsant properties of similar nitrobenzamide compounds. The study by Bailleux et al. (1995) on 4-nitro-N-phenylbenzamides can provide a framework for understanding how N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide might behave in neurological contexts (Bailleux et al., 1995).

Antidiabetic Agent Exploration

- Benzamide derivatives have been explored for their potential as antidiabetic agents. Thakral et al. (2020) synthesized and studied a series of benzamide derivatives, which highlights the potential of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide in this area (Thakral et al., 2020).

特性

IUPAC Name |

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2N2O3/c14-6-3-7(15)5-8(4-6)18-13(20)11-9(16)1-2-10(12(11)17)19(21)22/h1-5H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOTVEYENNHNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)